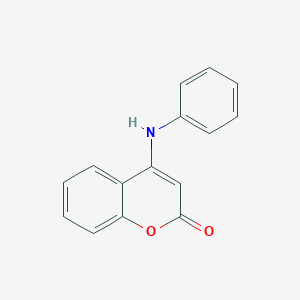
4-Phenylamino-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of WL-126559 involves the incorporation of various biphenyl moieties, amino acid side chains, and sulfonamides onto a thiazolidine-2,4-dione core . The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to yield the desired product with high purity and yield.
Industrial Production Methods
Industrial production of WL-126559 typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making it feasible for commercial applications.
化学反应分析
Types of Reactions
WL-126559 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the side chains of WL-126559.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of WL-126559 with modified functional groups, which can exhibit different biological activities.
科学研究应用
WL-126559 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of thiazolidine-2,4-dione derivatives.
Medicine: Research is ongoing to explore its therapeutic potential in treating cancers that overexpress Bcl-2 and Mcl-1 proteins.
Industry: WL-126559 is used in the development of new pharmaceuticals and as a reference compound in quality control processes.
作用机制
WL-126559 exerts its effects by inhibiting the Bcl-2 and Mcl-1 proteins, which are involved in the regulation of apoptosis. By binding to these proteins, WL-126559 prevents them from inhibiting the apoptotic pathways, thereby promoting cell death in cancer cells . This mechanism makes it a promising candidate for anticancer therapies.
相似化合物的比较
Similar Compounds
Uniqueness
WL-126559 stands out due to its dual inhibitory action on both Bcl-2 and Mcl-1 proteins, whereas other compounds may target only one of these proteins. This dual action enhances its potential efficacy in treating cancers that rely on both proteins for survival .
属性
CAS 编号 |
4812-86-6 |
|---|---|
分子式 |
C15H11NO2 |
分子量 |
237.25 g/mol |
IUPAC 名称 |
4-anilinochromen-2-one |
InChI |
InChI=1S/C15H11NO2/c17-15-10-13(16-11-6-2-1-3-7-11)12-8-4-5-9-14(12)18-15/h1-10,16H |
InChI 键 |
BOHONKNXXMHSHO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC(=O)OC3=CC=CC=C32 |
规范 SMILES |
C1=CC=C(C=C1)NC2=CC(=O)OC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-Amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone](/img/structure/B377949.png)
![3-amino-2-(4-bromobenzoyl)-6-oxo-4,5,6,7-tetrahydrospiro(thieno[2,3-b]pyridine-4,1'-cyclohexane)-5-carbonitrile](/img/structure/B377951.png)
![N-(4-iodo-2-methylphenyl)-N-({3-methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}methylene)amine](/img/structure/B377958.png)
![N-[(E)-[2-(4-bromophenyl)indolizin-3-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B377962.png)
![3-nitro-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B377963.png)
![6-ethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B377964.png)
![[(2-[(2-Chlorobenzoyl)amino]-3-{4-nitrophenyl}acryloyl)amino]acetic acid](/img/structure/B377968.png)

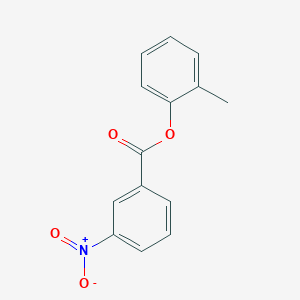
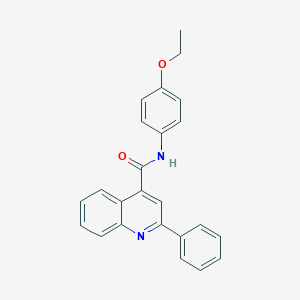
![N-[1-[(4-methoxyanilino)carbonyl]-2-(2-methoxyphenyl)vinyl]benzamide](/img/structure/B377973.png)
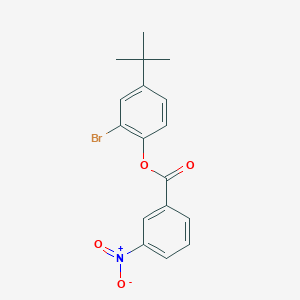
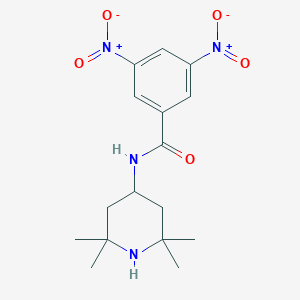
![4-{[(3-hydroxy-1-benzothien-2-yl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B377977.png)
